molecular formula C10H14O4 B1672422 Guaifenesin CAS No. 93-14-1

Guaifenesin

Cat. No.: B1672422
CAS No.: 93-14-1
M. Wt: 198.22 g/mol
InChI Key: HSRJKNPTNIJEKV-UHFFFAOYSA-N
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Description

Guaifenesin (C₁₀H₁₄O₄), a white crystalline compound with a molecular weight of 198.21 g/mol, is a well-established expectorant that thins bronchial secretions by stimulating respiratory tract fluid production via vagal nerve activation . Primarily used for respiratory conditions like bronchitis and rhinosinusitis, it also exhibits off-label anticonvulsant properties in preclinical models, with dose-dependent effects against pentylenetetrazol (PTZ)-induced seizures in mice . Emerging research suggests it enhances the analgesic efficacy of NSAIDs like ibuprofen and celecoxib by increasing plasma drug concentrations, though this requires further clinical validation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaifenesin can be synthesized through the reaction of guaiacol with glycidol. The reaction typically involves heating guaiacol with glycidol in the presence of a base catalyst, such as sodium hydroxide, to form this compound . The reaction conditions include maintaining a temperature of around 100°C and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous addition of guaiacol and glycidol to a reactor, followed by purification steps such as crystallization and filtration to obtain the final product . The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Guaifenesin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride; mild conditions.

    Substitution: Various nucleophiles; typically requires a base catalyst.

Major Products Formed:

    Oxidation: Guaiacol, oxidation by-products.

    Reduction: Dihydroxypropyl guaiacol.

    Substitution: Substituted guaiacol derivatives.

Comparison with Similar Compounds

Felbamate

Structural Similarity : Both Guaifenesin and Felbamate are propanediol derivatives.
Mechanism : Felbamate acts as an NMDA receptor antagonist and GABA modulator, while this compound’s anticonvulsant effects may involve NMDA receptor inhibition and muscle relaxation .
Efficacy :

  • This compound’s ED₅₀ for protecting against PTZ-induced clonic seizures and death in mice is 256 mg/kg and 328 mg/kg, respectively .
  • Felbamate is clinically approved for epilepsy but carries risks of aplastic anemia and hepatotoxicity, unlike this compound, which has a favorable safety profile .

Diazepam

Structural Divergence : Diazepam is a benzodiazepine, whereas this compound is a glycerol ether.
Mechanism : Diazepam enhances GABAergic inhibition, while this compound’s anticonvulsant effects may partially overlap with muscle relaxation .
Efficacy :

  • In PTZ models, Diazepam (3 mg/kg) fully prevents seizures and death, whereas this compound (300–400 mg/kg) achieves 50–90% protection .
  • This compound causes more pronounced neuromuscular incoordination at high doses (300–400 mg/kg) compared to Diazepam .

Ambroxol

Functional Similarity : Both are mucoactive agents.
Mechanism : Ambroxol is a mucolytic that breaks down DNA-rich mucus, while this compound increases airway hydration .
Clinical Use :

  • This compound is FDA-approved for cough relief, with a 1-hour duration of action, whereas Ambroxol (unapproved in the U.S.) has a longer unknown duration and higher patient-reported efficacy (10/10 vs. This compound’s 7.1/10) .

Meprobamate

Structural Class: Both are propanediol derivatives. Mechanism: Meprobamate is an anxiolytic and muscle relaxant via GABA modulation, contrasting with this compound’s NMDA-related anticonvulsant activity .

Data Tables

Table 1: Chemical and Pharmacological Profiles

Compound Molecular Weight (g/mol) Mechanism of Action Primary Indications
This compound 198.21 NMDA antagonism, expectoration Bronchitis, cough, seizures*
Felbamate 238.24 NMDA/GABA modulation Refractory epilepsy
Diazepam 284.74 GABA receptor enhancement Anxiety, seizures
Ambroxol 378.54 Mucolytic Respiratory congestion

*Preclinical use only .

Table 2: Preclinical Efficacy in PTZ-Induced Seizures (Mice)

Compound ED₅₀ (Clonic Seizures, mg/kg) Mortality Protection (ED₅₀, mg/kg) Neuromuscular Coordination Impact
This compound 256 328 Dose-dependent impairment
Diazepam 3 (100% efficacy) 3 (100% efficacy) Mild impairment

Table 3: Adverse Effect Profiles

Compound Common Side Effects Severe Risks Pregnancy Category
This compound Dizziness, GI upset Renal stones (overdose) C
Felbamate Insomnia, headache Aplastic anemia, hepatotoxicity D
Diazepam Sedation, dependence Respiratory depression D

Discussion of Findings

This compound’s dual role as an expectorant and anticonvulsant distinguishes it from structurally similar propanediols like Felbamate and Meprobamate, which carry higher toxicity risks. Its NMDA antagonism may underpin both muscle relaxation and seizure protection, though clinical relevance remains unproven . Compared to Ambroxol, this compound’s shorter duration and lower patient ratings highlight the need for extended-release formulations . Synergistic interactions with NSAIDs suggest novel therapeutic combinations , but human trials are warranted.

Biological Activity

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a widely used expectorant that aids in the management of respiratory conditions characterized by excessive mucus production. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical efficacy, and relevant case studies.

This compound primarily functions as an expectorant by increasing the volume and reducing the viscosity of respiratory secretions. This action is believed to occur through a neurogenic mechanism involving stimulation of vagal afferent nerves in the gastric mucosa, which activates the gastro-pulmonary reflex. This reflex enhances hydration and secretion in the airways, facilitating mucus clearance .

Key Mechanisms:

  • Increased Mucus Hydration: this compound promotes hydration of mucus, making it less viscous and easier to expel.
  • Neurogenic Reflex Activation: It stimulates vagal nerves that enhance bronchial secretions and mucociliary clearance.
  • Direct Action on Respiratory Epithelium: Some studies suggest this compound may directly stimulate respiratory epithelial cells to increase secretion flow .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract. In humans, peak plasma concentrations (C_max) are reached approximately 1.69 hours after oral administration, with a terminal half-life of about 0.86 hours. The drug is metabolized in the liver and primarily excreted as inactive metabolites in urine .

Pharmacokinetic Profile:

ParameterValue
Bioavailability~70%
C_max (oral)~1.69 hours
Half-life~0.86 hours
Major Metabolitesβ-(2-methoxyphenoxy)-lactic acid

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in managing chronic respiratory conditions. Here are notable findings:

  • Chronic Bronchitis: A study involving patients with chronic bronchitis demonstrated significant improvements in sputum viscosity and overall clinical symptoms after treatment with this compound .
  • Chronic Rhinosinusitis: A case study reported a 64-point improvement in sinonasal quality of life scores after a patient used this compound daily for nearly three years, indicating substantial symptom relief .
  • Chronic Obstructive Pulmonary Disease (COPD): In a single patient case study, this compound use led to a 60% reduction in mucus volume within three days and improved pulmonary function over three months .

Case Study 1: Chronic Bronchitis

A double-blind study assessed 26 patients with stable chronic bronchitis who received 100 mg of this compound daily for seven days. Results indicated significant clinical improvements and decreased sputum surface tension compared to placebo .

Case Study 2: Chronic Rhinosinusitis

A 41-year-old male with chronic rhinosinusitis experienced rapid symptom relief after starting this compound therapy. His SNOT-22 score improved dramatically from severe to mild disease status within one month .

Summary

This compound demonstrates significant biological activity as an expectorant through its multifaceted mechanisms that enhance mucus clearance and improve respiratory function. Clinical studies support its efficacy in various respiratory conditions, highlighting its role in improving patients' quality of life.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate Guaifenesin’s mucolytic activity, and how are they optimized for reproducibility?

this compound’s mucolytic effects are typically studied using in vitro models such as tracheal epithelial cell cultures or artificial mucus viscosity assays. Key parameters include:

  • Mucus viscosity measurement : Rheological tests (e.g., rotational viscometry) quantify reductions in mucus thickness after this compound exposure .
  • Cell viability controls : Ensure epithelial cells remain viable during experiments using ATP-based assays or microscopy .
  • Dose standardization : Use clinically relevant concentrations (e.g., 100–500 µM) to mirror human pharmacokinetics .

Q. How do researchers account for inter-individual variability in pharmacokinetic studies of this compound?

Pharmacokinetic studies employ crossover designs or population pharmacokinetic (PopPK) modeling to address variability. Methods include:

  • Cohort stratification : Group participants by age, CYP450 enzyme activity, or renal function .
  • Liquid chromatography-mass spectrometry (LC-MS) : Quantify plasma concentrations with high precision to track metabolite profiles (e.g., β-(2-methoxyphenoxy)-lactic acid) .

Q. What are the validated biomarkers for assessing this compound’s efficacy in respiratory disease models?

  • Sputum expectoration volume : Measured in chronic bronchitis models using gravimetric analysis .
  • Inflammatory cytokines : IL-6 and TNF-α levels in bronchoalveolar lavage fluid correlate with reduced mucus hypersecretion in murine asthma models .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in chronic vs. acute respiratory models be reconciled?

Discrepancies often arise from differences in dosing regimens and disease pathophysiology . Methodological solutions include:

  • Comparative meta-analysis : Pool data from studies using standardized endpoints (e.g., mucus clearance rates) .
  • Mechanistic studies : Use gene knockout models (e.g., MUC5AC−/− mice) to isolate this compound’s effects on specific mucin pathways .

Q. What statistical approaches resolve dose-response ambiguities in this compound studies?

  • Emax models : Fit non-linear regression curves to identify half-maximal effective concentrations (EC50) .
  • Bayesian hierarchical models : Account for heterogeneity in multi-center trials by pooling data across subgroups .

Q. How do researchers validate in vitro findings of this compound’s anti-inflammatory properties in vivo?

  • Transcriptomic profiling : RNA sequencing of lung tissue post-treatment identifies pathways (e.g., NF-κB inhibition) .
  • Microdialysis in live models : Monitor real-time changes in prostaglandin E2 (PGE2) levels in rodent airways .

Q. Methodological Challenges & Solutions

Q. What protocols ensure reproducibility in this compound formulation stability studies?

  • Forced degradation assays : Expose formulations to heat, light, or humidity and quantify active ingredient loss via HPLC .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life .

Q. How can cross-study variability in this compound’s bioavailability data be minimized?

  • Standardized fed/fasted conditions : Administer doses with a high-fat meal to control gastric emptying rates .
  • Bioanalytical validation : Follow FDA guidelines for LC-MS method validation (precision ±15%, accuracy 85–115%) .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound’s synergistic effects with antibiotics while others do not?

Potential factors include:

  • Bacterial strain specificity : Streptococcus pneumoniae biofilms may resist this compound-antibiotic combinations .
  • Experimental design : Co-administration timing (e.g., pre- vs. post-infection) alters outcomes. Solutions:
    • Time-kill assays : Test synergy at multiple timepoints .
    • Checkboard assays : Calculate fractional inhibitory concentration (FIC) indices .

Properties

IUPAC Name

3-(2-methoxyphenoxy)propane-1,2-diol
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InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
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InChI Key

HSRJKNPTNIJEKV-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
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Molecular Formula

C10H14O4
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DSSTOX Substance ID

DTXSID5023114
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Molecular Weight

198.22 g/mol
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Physical Description

Solid
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Boiling Point

215 °C at 19 mm Hg
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Solubility

Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water
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Impurities

2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol
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Color/Form

Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER

CAS No.

93-14-1
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Melting Point

78.5-79, 78.5-79 °C, 78.5 °C
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Synthesis routes and methods

Procedure details

The maltitol was similarly admixed with Phase F to form Phase G to which the ammonium glycyrrhizinate was added with another about 5 minutes mixing time being used. The flavors and colorants were then admixed, with a mixing time of about 5 minutes, followed by addition of a sufficient amount of liquid fructose to make the desired volume and mixing to homogeneity. The pH value was thereafter adjusted to be between 4 and 5 using a citric acid or sodium citrate solution. This composition provides 100 mg of guaifenesin per 5 mL (teaspoon).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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